molecular formula C15H13BrClNO3S B2667571 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide CAS No. 338956-07-3

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide

Cat. No.: B2667571
CAS No.: 338956-07-3
M. Wt: 402.69
InChI Key: GURLMPQXTYDJPU-UHFFFAOYSA-N
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Description

N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide is a sulfone-containing carboxamide derivative. Its structure features a 4-bromophenylsulfonyl group linked via an ethyl chain to a 2-chlorobenzamide moiety. Sulfones are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of electron-withdrawing substituents (bromine and chlorine) may enhance its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3S/c16-11-5-7-12(8-6-11)22(20,21)10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURLMPQXTYDJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chloroethylamine to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild and functional group-tolerant conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The presence of the sulfonyl and halogen groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural elements are:

    2-Chlorobenzamide: The chloro substituent in the ortho position may sterically hinder or electronically modulate binding. Ethyl linker: Balances rigidity and flexibility for target engagement.

Table 1: Structural Comparison with Analogous Sulfones

Compound NameSulfonyl GroupAromatic SubstituentsBiological Activity (Reported/Inferred)Key References
Target Compound4-Bromophenyl2-Chloro (benzamide)Potential anticancer/antimicrobial*
4-[(4-Chlorophenyl)sulfonyl]benzamide4-ChlorophenylH (benzamide)Antimicrobial
N-{2-[(Methylsulfonyl)ethyl}-3-nitrobenzenecarboxamideMethyl3-Nitro (benzamide)Anti-inflammatory
Europ. Patent (Thienopyrrole derivative)MethylEthoxy/methoxy (aryl)Undisclosed (Patent: likely therapeutic)
4-Benzyl-1,3-oxazole derivatives4-BromophenylBenzyl (oxazole)Cytotoxicity

Key Observations :

  • The 4-bromophenylsulfonyl group in the target compound and ’s derivatives may enhance cytotoxicity compared to methylsulfonyl analogs .
  • Ethyl linkers improve solubility compared to methyl groups but reduce metabolic stability .

Physicochemical Properties

  • Solubility : The sulfonyl group increases hydrophilicity, but bromine and chlorine add lipophilicity, likely resulting in moderate solubility.
  • Stability : Sulfones are generally stable under physiological conditions, but the ethyl linker may introduce susceptibility to oxidative metabolism.

Biological Activity

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide (CAS: 338956-07-3) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

The compound's molecular formula is C15H13BrClNO3SC_{15}H_{13}BrClNO_3S, with a molar mass of approximately 402.69 g/mol. Its structure features a sulfonyl group attached to a bromophenyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC15H13BrClNO3S
Molar Mass402.69 g/mol
CAS Number338956-07-3

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest it may induce apoptosis in specific cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability after 48 hours of treatment. The IC50 value was found to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations.
  • Antimicrobial Activity :
    • In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones of 15 mm and 12 mm, respectively, suggesting moderate antibacterial efficacy.

In Vitro Studies

  • Cell Line Testing : Various human cancer cell lines were treated with the compound, revealing dose-dependent responses in cell viability assays.
  • Mechanistic Insights : Flow cytometry analyses indicated an increase in sub-G1 population cells, confirming apoptosis induction.

In Vivo Studies

  • Animal Models : In murine models of cancer, administration of the compound resulted in tumor size reduction compared to control groups. Histological examinations revealed increased apoptosis markers in treated tissues.

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